
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-cyanobenzaldehyde with 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylideneamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The choice of solvents, reaction conditions, and purification methods would be tailored to achieve the highest efficiency and cost-effectiveness in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: Exploration of its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: Use in the development of new materials, catalysts, or other industrial applications.
Wirkmechanismus
The mechanism of action of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as 2-phenylquinazoline or 4-aminoquinazoline.
Cyanophenyl Derivatives: Compounds containing the cyanophenyl group, such as 2-cyanobiphenyl or 4-cyanophenylacetic acid.
Uniqueness
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure may lead to specific interactions with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
899984-09-9 |
|---|---|
Molekularformel |
C19H17N5O2 |
Molekulargewicht |
347.378 |
IUPAC-Name |
1-(2-cyanophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C19H17N5O2/c1-2-11-24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)12-20/h3-10H,2,11H2,1H3,(H2,21,23,25) |
InChI-Schlüssel |
IGSWTOGOZVJLPT-HAVVHWLPSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

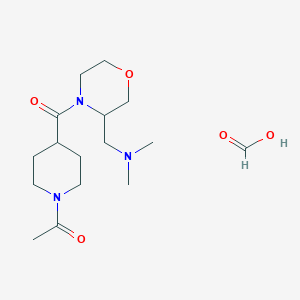
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
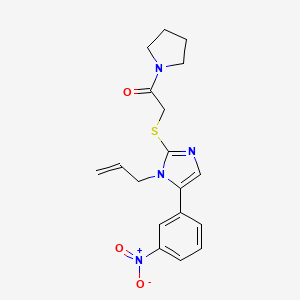
![2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2494487.png)
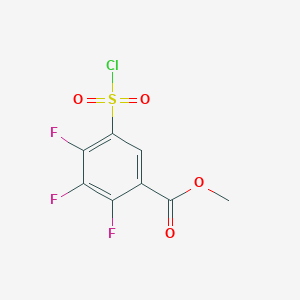
![2-(1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)
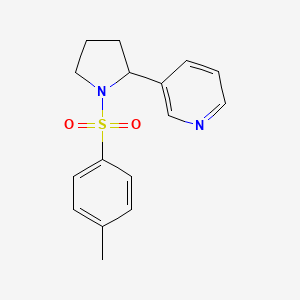
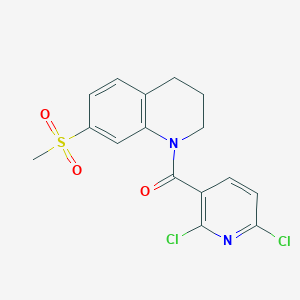
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
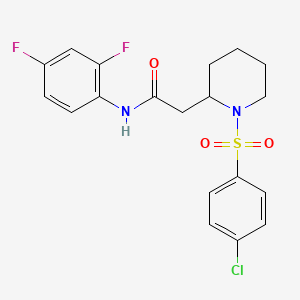
![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)
